1,3-Bis(cyclohexylmethyl)urea
Description
1,3-Bis(cyclohexylmethyl)urea is a urea derivative featuring two cyclohexylmethyl groups attached to the urea backbone at the 1 and 3 positions. These motifs are frequently explored in medicinal chemistry due to their ability to enhance lipophilicity, membrane permeability, and target binding affinity . This article focuses on comparative analyses of cyclohexylmethyl-substituted analogs to elucidate structure-activity relationships (SAR) and substitution effects.
Properties
CAS No. |
5472-16-2 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
1,3-bis(cyclohexylmethyl)urea |
InChI |
InChI=1S/C15H28N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h13-14H,1-12H2,(H2,16,17,18) |
InChI Key |
SVZORQBLCFZGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)NCC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Cyclohexylmethyl-Substituted Compounds
Mono- vs. Bis-Substitution Effects in Anticancer and Antibacterial Contexts
The number and position of cyclohexylmethyl substitutions profoundly influence activity across different biological targets:
- Anticancer Activity: In pyrimidine-2,4-dione derivatives, 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4-dione (8b) demonstrated superior activity against HepG2 liver cancer cells (IC50 = 16.5 µg/mL) compared to the mono-substituted analog 7c (1-cyclohexylmethyl; IC50 = 36.0 µg/mL) . The bis-substitution likely enhances lipophilicity, promoting cellular uptake and target engagement .
- Antibacterial Activity: Conversely, bis-substitution reduced antibacterial efficacy. While mono-substituted 7c inhibited Branhamella catarrhalis (50% growth inhibition at 0.128 mg/mL), the bis-substituted 8b was inactive against all tested bacterial strains . This suggests steric hindrance or reduced solubility may impair bis-substituted compounds’ ability to interact with bacterial targets .
Table 1. Activity Comparison of Cyclohexylmethyl-Substituted Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
